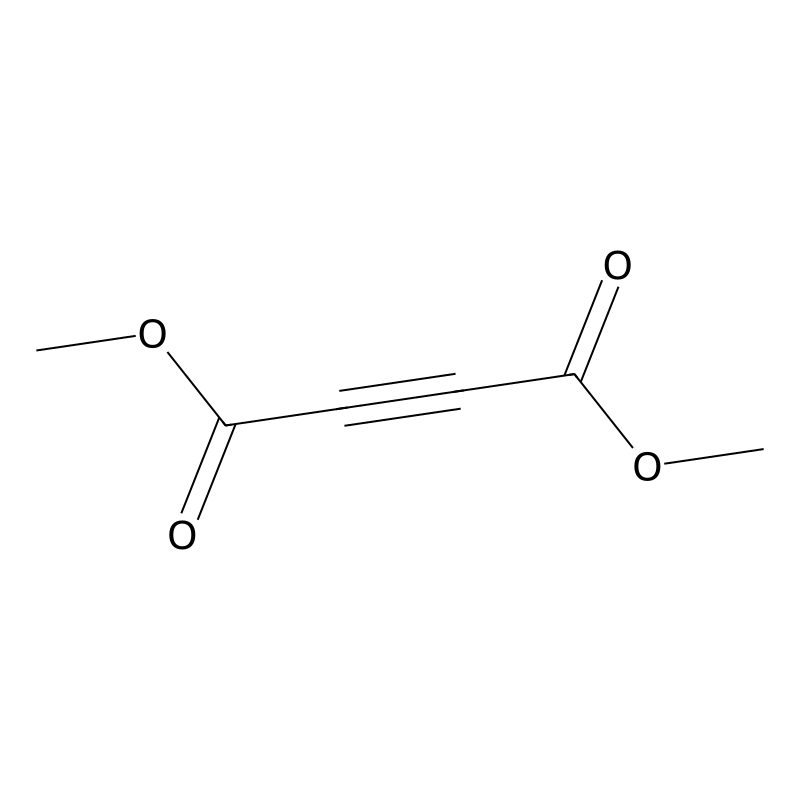Dimethyl acetylenedicarboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Cycloaddition Reactions:
- Diels-Alder Reaction: DMAD acts as a potent dienophile in the Diels-Alder reaction, readily forming six-membered cyclic adducts with dienes. This reaction type allows for the construction of complex molecules with high efficiency and regioselectivity.
- Other Cycloadditions: DMAD can also participate in other cycloaddition reactions, including 1,3-dipolar and [2 + 2] cycloadditions. These reactions offer further avenues for constructing diverse and complex molecular architectures.
Heterocyclic Synthesis:
DMAD plays a crucial role in the synthesis of heterocyclic compounds, which are organic molecules containing ring structures with atoms other than carbon, such as nitrogen, oxygen, or sulfur. Its ability to react with various nucleophiles readily facilitates the formation of diverse heterocyclic rings.
- Examples: DMAD is employed in the synthesis of important heterocycles like thiazoles, thiazolidines, thiazolidinones, and thiazinones, which possess various biological activities and have potential applications in drug development.
Combinatorial and Multicomponent Reactions:
DMAD's reactivity and versatility make it a valuable tool in combinatorial and multicomponent reactions. These approaches involve the simultaneous reaction of multiple starting materials to generate libraries of diverse compounds efficiently. This facilitates the rapid exploration of chemical space and the identification of novel drug candidates or functional materials.
Other Applications:
- Inhibitor of Oxidative Phosphorylation: DMAD can act as an inhibitor of oxidative phosphorylation, a vital cellular process for energy production. This research application explores its potential implications in understanding and manipulating cellular energy metabolism.
- Material Science: While less extensively explored, DMAD also shows potential in material science research. Its unique reactivity might offer opportunities for the development of novel functional materials with specific properties.
Dimethyl acetylenedicarboxylate is an organic compound with the formula . It is classified as a diester, where the ester groups are conjugated with a carbon-carbon triple bond, resulting in a highly electrophilic structure. At room temperature, it appears as a colorless liquid with a boiling point ranging from 95 to 98 degrees Celsius and a density of 1.156 g/mL . The compound is known for its utility in organic synthesis, particularly as a dienophile in cycloaddition reactions such as the Diels-Alder reaction and as a potent Michael acceptor .
- Diels-Alder Reactions: It acts as a dienophile, reacting with diene compounds to form cyclohexene derivatives.
- Michael Additions: The compound is an effective Michael acceptor, allowing nucleophiles to add across the double bond, forming adducts that can undergo further transformations .
- Multicomponent Reactions: Dimethyl acetylenedicarboxylate is employed in multicomponent reactions to generate complex structures efficiently .
Notable reactions include its interaction with tertiary allylamines and phenacylanilines, leading to the formation of 1:1 adducts through Michael-type additions .
Dimethyl acetylenedicarboxylate can be synthesized through several methods:
- Bromination of Maleic Acid: Maleic acid is brominated to yield dibromosuccinic acid.
- Dehydrohalogenation: The dibromosuccinic acid undergoes dehydrohalogenation using potassium hydroxide to produce acetylenedicarboxylic acid.
- Esterification: The resulting acid is then esterified with methanol in the presence of sulfuric acid as a catalyst .
This method remains the most common despite the availability of commercial sources.
Dimethyl acetylenedicarboxylate finds extensive applications in organic chemistry:
- Synthesis of Heterocycles: It is used in the synthesis of various heterocyclic compounds through cycloaddition and Michael reactions.
- Combinatorial Chemistry: The compound serves as a versatile tool for developing libraries of compounds for drug discovery and materials science.
- Carbon-Carbon Bond Formation: Its ability to facilitate carbon-carbon bond formation makes it valuable in synthetic organic chemistry .
Research on dimethyl acetylenedicarboxylate often focuses on its interactions with different nucleophiles and electrophiles. Studies have shown that it can react with various amines and thiols, leading to diverse product formations. For instance, reactions with tertiary amines yield stable adducts through rearrangements involving carbon and nitrogen atoms . Additionally, its reactivity with thiones has been explored, showcasing its versatility in forming complex structures under different conditions .
Dimethyl acetylenedicarboxylate shares structural similarities with several other compounds but is unique due to its specific reactivity profile and applications. Here are some comparable compounds:
| Compound Name | Structure Type | Notable Reactions | Unique Features |
|---|---|---|---|
| Acetylenedicarboxylic Acid | Dicarboxylic Acid | Diels-Alder, Michael Addition | Less electrophilic than dimethyl acetylenedicarboxylate |
| Dimethyl Maleate | Diester | Diels-Alder | Less reactive due to absence of triple bond |
| Ethyl Acetylene Dicarboxylate | Diester | Cycloaddition | Similar reactivity but different ester group |
| Dimethyl Fumarate | Diester | Diels-Alder | Cis configuration affects reactivity |
Dimethyl acetylenedicarboxylate's unique combination of electrophilicity and versatility in organic synthesis sets it apart from these similar compounds, making it an essential reagent in modern organic chemistry .
XLogP3
UNII
GHS Hazard Statements
H302 (94.23%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
Wikipedia
General Manufacturing Information
Dates
Anzenbacher, Jr., P. et al. Polymer nanofibre junctions of attolitre volume serve as zeptomole-scale chemical reactors. Nature Chemistry, doi: 10.1038/nchem.125, published online 8 March 2009. http://www.nature.com/naturechemistry
Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem
Liu et al. Incorporation of clusters within inorganic materials through their addition during the nucleation steps. Nature Chemistry, DOI: 10.1038/s41557-019-0303-0, published online 12 August 2019








